molecular formula C17H22N4O B2943239 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034509-85-6

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2943239
CAS No.: 2034509-85-6
M. Wt: 298.39
InChI Key: AQBQASIEKYCNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, which integrates a pyrazole core substituted with a pyridyl group and linked to a cyclopentane carboxamide, is commonly investigated for targeting various enzyme families and protein receptors . Compounds featuring a pyrazole scaffold have been widely explored as potent, systemically available inhibitors for enzymes like N-acylethanolamine acid amidase (NAAA), which is a promising approach for managing inflammatory responses . Furthermore, pyrazole-containing structures are frequently studied in the context of central nervous system (CNS) disorders, as they can act as allosteric modulators for targets such as the metabotropic glutamate receptor 5 (mGlu5) . This specific chemical structure presents researchers with a valuable tool to probe intricate ligand-receptor interactions and structure-activity relationships (SAR), which are crucial for the optimization of affinity and cooperativity in novel therapeutic candidates . The potential research applications of this compound extend to several fields, including the study of inflammatory pathways, oncology, and neurological diseases, making it a versatile candidate for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-11-16(15-7-4-8-18-12-15)20-21(13)10-9-19-17(22)14-5-2-3-6-14/h4,7-8,11-12,14H,2-3,5-6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBQASIEKYCNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CCCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyclopentanecarboxamide moiety linked to a pyrazole and pyridine ring system. Its molecular formula is C15H18N4OC_{15}H_{18}N_{4}O, and it has a molecular weight of 270.33 g/mol. The structural features contribute to its biological interactions.

Research indicates that compounds containing pyrazole and pyridine derivatives often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntifungalInhibitory effects on fungal growth
Anti-inflammatoryCOX inhibition leading to reduced inflammation
AnticancerInduced apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanisms : Research conducted by Zhang et al. demonstrated that compounds similar to this compound can inhibit COX enzymes effectively. This inhibition was associated with a decrease in prostaglandin E2 levels in vitro, suggesting potential applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : A study published in Cancer Letters reported that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways, indicating its potential as an anticancer therapeutic .

Chemical Reactions Analysis

Common Reaction Types

The compound’s reactivity is influenced by its pyrazole, pyridine, and carboxamide functional groups. Key reaction types include:

Reaction Type Mechanism Typical Conditions
Alkylation Nucleophilic substitution at pyrazole nitrogen ()Use of alkyl halides (e.g., CH₃I) in polar solvents (DMF, THF) at 60–80°C
Acylation Acyl group transfer to pyrazole nitrogen ()Acyl chlorides (e.g., AcCl) with bases (e.g., NaHCO₃) in dichloromethane at 0–25°C
Oxidation Pyrazole ring oxidation to form hydroxyl or carbonyl derivatives ()H₂O₂ or KMnO₄ in acidic/neutral media at 25–50°C
Reduction Reduction of carboxamide to amine ()LiAlH₄ or NaBH₄ in anhydrous THF or Et₂O under reflux
Hydrolysis Cleavage of carboxamide to carboxylic acid ()Strong acids (HCl) or bases (NaOH) under reflux

2.1. Pyrazole Alkylation

The pyrazole nitrogen undergoes alkylation with methyl iodide under mild conditions to yield N-alkylated derivatives (e.g., N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-N-methylcyclopentanecarboxamide ). This reaction is critical for modulating biological activity ().

Conditions :

  • CH₃I (1.2 equiv), NaH (1.5 equiv) in DMF

  • 60°C, 6 hours

  • Yield: ~75% ()

2.2. Carboxamide Hydrolysis

Hydrolysis of the carboxamide group produces cyclopentanecarboxylic acid , enhancing solubility for downstream applications:

Conditions :

  • 6M HCl, reflux for 12 hours

  • Yield: >90% ()

Substituent Effects on Reactivity

The pyridin-3-yl and methyl groups on the pyrazole ring influence reaction outcomes:

  • Electron-withdrawing pyridine enhances electrophilic substitution at the pyrazole ring ( ).

  • Methyl group at position 5 sterically hinders reactions at adjacent sites, directing functionalization to the ethyl linker or carboxamide ( ).

Table: Substituent Impact on Reaction Rates

Substituent Alkylation Rate Hydrolysis Rate
Pyridin-3-yl (electron-withdrawing)FastModerate
5-Methyl (steric bulk)SlowSlow

Data adapted from SAR studies on analogous pyrazole derivatives ( ).

Case Studies and Research Findings

  • Reductive Amination : A one-pot reductive amination protocol (NaBH₄, MeOH, 25°C) successfully functionalized the ethyl linker, producing secondary amines with >80% yield ( ).

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the pyridine ring introduced aryl groups, enabling diversification of the core structure ( ).

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) leads to decomposition of the pyrazole ring, forming pyridine-3-carboxylic acid as a byproduct ().

  • Photoreactivity : UV exposure induces cyclization between the pyridine and carboxamide groups, generating a fused tetracyclic product ().

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Synthesis optimization requires careful selection of catalysts, reaction time, and purification methods. For example, copper(I) bromide and cesium carbonate have been used as catalysts in coupling reactions involving pyrazole intermediates, achieving yields of ~18% after chromatographic purification. Reaction conditions (e.g., 35°C for 48 hours) and solvent choice (e.g., dimethyl sulfoxide) are critical for minimizing side products . Post-synthesis purification via gradient elution (e.g., 0–100% ethyl acetate/hexane) enhances purity .

Q. Which analytical techniques are most reliable for confirming structural integrity post-synthesis?

A combination of 1^1H/13^13C NMR (to verify proton/carbon environments), high-resolution mass spectrometry (HRMS-ESI for molecular weight confirmation), and X-ray crystallography (for absolute stereochemistry) is essential. For example, 1^1H NMR signals at δ 8.87 ppm (pyridinyl protons) and HRMS m/z 215 ([M+H]+^+) have been used to validate related pyrazole-carboxamide structures .

Q. How can researchers determine the compound’s solubility and physicochemical properties for formulation studies?

Solubility profiling in solvents like DMSO, water, and ethanol (via shake-flask method) and logP calculations (using HPLC retention times) are foundational. For analogs, solubility in dimethylformamide and methylene chloride has been reported, with logP values >3 suggesting high lipophilicity . Accelerated stability studies under varying pH and temperature conditions can further guide formulation .

Advanced Research Questions

Q. How can molecular docking studies predict target receptor interactions?

Molecular docking requires (1) selecting a validated receptor structure (e.g., cannabinoid receptors for pyrazole-carboxamides), (2) optimizing ligand 3D conformations (using software like AutoDock Vina), and (3) validating predictions with in vitro binding assays. For example, pyrazole-carboxamides have shown nanomolar affinity for CB1 receptors in docking models corroborated by competitive radioligand assays .

Q. How should contradictory pharmacological data (e.g., varying IC50_{50}50​ values across assays) be resolved?

Contradictions often arise from assay conditions (e.g., cell type, incubation time). Orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) and dose-response curve standardization (e.g., 10-point dilution series) can clarify discrepancies. For instance, O-1302 analogs exhibited differing potency in HEK293 vs. CHO cells due to receptor density variations .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

Rodent models (e.g., Sprague-Dawley rats) are standard for assessing bioavailability, half-life, and tissue distribution. Intravenous vs. oral administration comparisons (e.g., 5 mg/kg dose) and LC-MS/MS-based plasma quantification provide PK parameters. For PD, tail-flick tests (analgesia) or open-field tests (anxiety modulation) are used .

Q. How can structure-activity relationship (SAR) studies guide further structural modifications?

Systematic substitution at the pyridinyl (e.g., chloro vs. methoxy groups) or cyclopentyl positions (e.g., methyl vs. ethyl chains) is analyzed via in vitro assays. For example, replacing pyridin-3-yl with 4-chlorophenyl in analogs increased CB1 affinity by 10-fold, highlighting steric and electronic effects .

Q. What strategies identify metabolic pathways and potential toxic metabolites?

Incubation with liver microsomes (human/rat) and LC-MS/MS analysis detects phase I/II metabolites. For instance, N-dealkylation and hydroxylation are common pathways for pyrazole-carboxamides. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic enzymes involved .

Methodological Best Practices

Q. How should purity be assessed for in vitro assays?

Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is required for reliable biological data. For example, analogs with 95% purity showed consistent IC50_{50} values, while batches with <90% purity exhibited variability .

Q. What experimental controls mitigate variability in biological evaluations?

Include (1) vehicle controls (e.g., DMSO), (2) reference compounds (e.g., SR141716 for CB1 assays), and (3) technical replicates (n ≥ 3). Normalize data to baseline activity (e.g., 0% inhibition for vehicle) to account for plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.